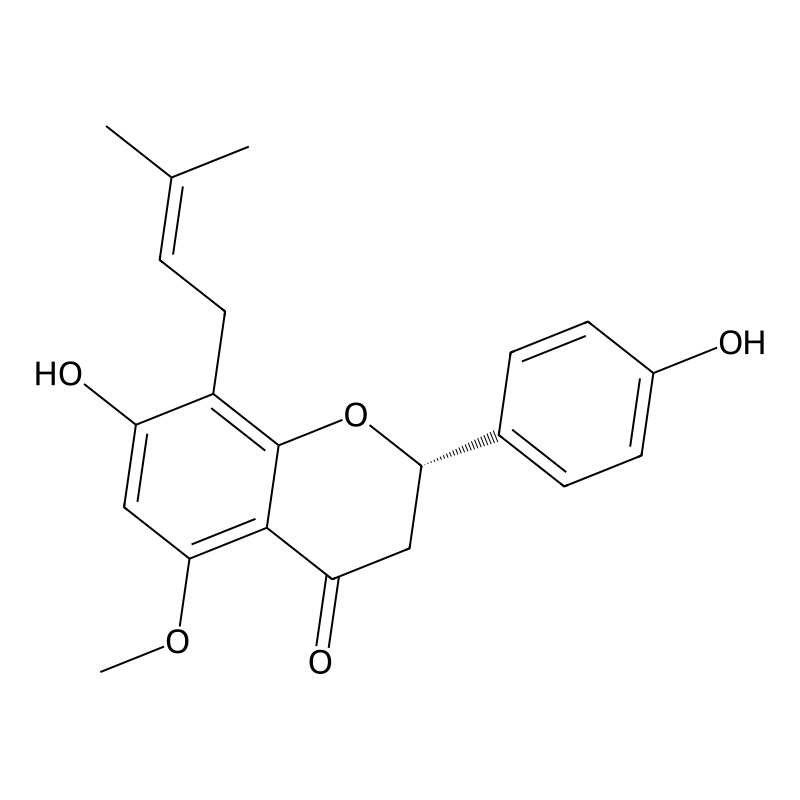

Isoxanthohumol

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isoxanthohumol (IX) is a prenylated flavanone naturally found in hops (Humulus lupulus) and is the primary thermal isomerization product of the chalcone xanthohumol (XN). In commercial and research procurement, IX is prioritized over its precursor due to its closed-ring flavanone structure, which confers superior thermal stability and predictable behavior in aqueous environments [1]. Furthermore, IX serves as a critical, stable prodrug and metabolic precursor to 8-prenylnaringenin (8-PN), a highly potent phytoestrogen. By offering a thermally robust profile and controlled microbial activation in vivo, IX is the material of choice for advanced pharmacokinetic modeling, microbiome-mediated biotransformation studies, and high-temperature formulation development where chalcone precursors would unpredictably degrade [2].

Substituting the precursor xanthohumol (XN) for isoxanthohumol (IX) in experimental or industrial workflows introduces severe reproducibility risks, as XN spontaneously cyclizes into IX under elevated temperatures, alkaline conditions, or prolonged aqueous exposure [1]. This uncontrolled in situ conversion invalidates dosing accuracy and assay results. Conversely, substituting the downstream metabolite 8-prenylnaringenin (8-PN) for IX fundamentally alters the biological model. 8-PN is an acutely potent endocrine disruptor, whereas IX is a weak phytoestrogen that requires specific gut microbiota for O-demethylation into 8-PN [2]. Buyers must procure exact IX to ensure thermal stability in processing and to accurately model sustained, microbiome-dependent prodrug activation without triggering immediate, off-target estrogenic toxicity.

Thermal Stability and High-Temperature Processability

Xanthohumol (XN) is highly unstable at elevated temperatures, undergoing rapid intramolecular cyclization to isoxanthohumol (IX). When incubated at 75°C in surfactant-based aqueous solutions (e.g., Cremophor EL), XN rapidly converts to IX, significantly increasing the IX/XN ratio within 120 hours. In contrast, pre-formed IX remains structurally intact under identical thermal stress, demonstrating negligible reverse isomerization [1].

| Evidence Dimension | Thermal stability and structural integrity at 75°C |

| Target Compound Data | Isoxanthohumol (Maintains stable flavanone structure without degradation) |

| Comparator Or Baseline | Xanthohumol (Rapidly cyclizes to IX, altering the chemical profile) |

| Quantified Difference | XN exhibits high conversion rates to IX at 75°C, while IX remains stable. |

| Conditions | 120-hour incubation at 75°C in 1-4% Cremophor EL aqueous solutions. |

Procuring IX directly eliminates unpredictable degradation kinetics, making it the only viable choice for heat-processed formulations or high-temperature analytical assays.

Estrogenic Potency and Prodrug Suitability

While the metabolite 8-prenylnaringenin (8-PN) is one of the most potent known phytoestrogens, isoxanthohumol exhibits extremely low direct estrogenic activity. In yeast screen assays and Ishikawa cell models, 8-PN demonstrates nanomolar potency (EC50 ~40 nmol/L), whereas IX requires micromolar concentrations to elicit any response, rendering it virtually inactive as a direct agonist [1]. However, IX is effectively O-demethylated by intestinal microbiota to yield 8-PN in vivo.

| Evidence Dimension | Estrogenic activity (EC50 in yeast screen) |

| Target Compound Data | Isoxanthohumol (Weak direct estrogenicity; active only at micromolar concentrations) |

| Comparator Or Baseline | 8-prenylnaringenin (Highly potent phytoestrogen; EC50 ~ 40 nmol/L) |

| Quantified Difference | 8-PN is orders of magnitude more potent than IX in direct receptor activation. |

| Conditions | In vitro yeast screen and estrogen response element (ERE) activation assays. |

IX is the optimal procurement choice for researchers requiring a stable prodrug for sustained, microbe-mediated 8-PN release without acute estrogenic toxicity.

Cell Culture Handling and Matrix Reliability

The chalcone precursor xanthohumol (XN) presents severe handling challenges in vitro, including high non-specific binding to cell culture plastics and serum proteins, which requires reducing fetal calf serum (FCS) to <1% for accurate detection [1]. Isoxanthohumol, possessing a closed flavanone ring, offers a more stable profile in aqueous media and during prolonged incubation, avoiding the spontaneous cyclization and severe matrix-binding artifacts that plague XN assays.

| Evidence Dimension | Aqueous stability and assay matrix compatibility |

| Target Compound Data | Isoxanthohumol (Closed flavanone ring; stable in standard cell culture media) |

| Comparator Or Baseline | Xanthohumol (Open chalcone structure; high non-specific binding) |

| Quantified Difference | XN requires <1% FCS to prevent massive matrix adsorption, a limitation not shared by the stable flavanone IX. |

| Conditions | In vitro cell culture media with fetal calf serum (FCS). |

Procuring IX ensures reliable, reproducible dosing in cell-based assays, bypassing the severe matrix-binding and spontaneous isomerization artifacts of XN.

Prodrug Pharmacokinetics and Microbiome Research

Due to its low direct estrogenicity and specific conversion profile, IX is the ideal precursor for in vivo studies mapping the gut-microbiota-dependent generation of 8-PN [1].

Thermally Processed Functional Foods and Beverages

IX is the required procurement choice for formulating hop-derived bioactives in products subjected to brewing, boiling, or pasteurization, where the precursor XN would unpredictably isomerize [2].

Baseline Control in Endocrine Disruption Assays

Because it shares the prenylated core structure but lacks the nanomolar estrogenic potency of 8-PN, IX serves as a critical non-estrogenic structural control in toxicological and endocrine screening [3].

References

- [1] Production of 8-Prenylnaringenin from Isoxanthohumol through Biotransformation by Fungi Cells. J. Agric. Food Chem. 2011.

- [2] Thermal isomerization of xanthohumol into isoxanthohumol during wort boiling. ResearchGate, 2023.

- [3] Comparison of the in vitro estrogenic activities of compounds from hops (Humulus lupulus). J. Agric. Food Chem. 2005.

XLogP3

Melting Point

Wikipedia

Use Classification

Dates

Explore Compound Types